1'-[5-(3-fluorophenyl)-1H-pyrazole-4-carbonyl]spiro[1H-indole-3,4'-piperidine]-2-one
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Overview
Description
1’-[5-(3-fluorophenyl)-1H-pyrazole-4-carbonyl]spiro[1H-indole-3,4’-piperidine]-2-one is a complex organic compound that features a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-[5-(3-fluorophenyl)-1H-pyrazole-4-carbonyl]spiro[1H-indole-3,4’-piperidine]-2-one typically involves multiple steps, starting from commercially available precursorsCommon reagents used in these reactions include phenylhydrazine, fluorobenzaldehyde, and various catalysts to facilitate the cyclization and spirocyclization processes .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes that minimize the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
1’-[5-(3-fluorophenyl)-1H-pyrazole-4-carbonyl]spiro[1H-indole-3,4’-piperidine]-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to modify the carbonyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out on the aromatic rings using reagents like halogens or nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, anticancer, and antiviral activities.
Mechanism of Action
The mechanism of action of 1’-[5-(3-fluorophenyl)-1H-pyrazole-4-carbonyl]spiro[1H-indole-3,4’-piperidine]-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind with high affinity to these targets, modulating their activity and triggering various biochemical pathways. This can result in therapeutic effects, such as inhibition of cancer cell proliferation or reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Shares the pyrazole and fluorophenyl moieties but differs in the overall structure.
2-(4-Benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl]ethanone: Contains an indole moiety but has a different functional group arrangement
Uniqueness
1’-[5-(3-fluorophenyl)-1H-pyrazole-4-carbonyl]spiro[1H-indole-3,4’-piperidine]-2-one is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
1'-[5-(3-fluorophenyl)-1H-pyrazole-4-carbonyl]spiro[1H-indole-3,4'-piperidine]-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O2/c23-15-5-3-4-14(12-15)19-16(13-24-26-19)20(28)27-10-8-22(9-11-27)17-6-1-2-7-18(17)25-21(22)29/h1-7,12-13H,8-11H2,(H,24,26)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFZKVRHHUBIME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3NC2=O)C(=O)C4=C(NN=C4)C5=CC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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